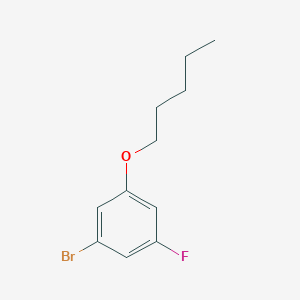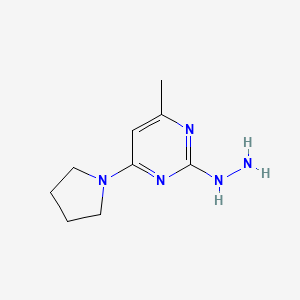
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, methyl, and pyrrolidinyl groups
Mécanisme D'action
Target of action
For example, pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action would depend on the specific biological target. For instance, some pyrrolidine derivatives act as selective androgen receptor modulators .
Biochemical pathways
Pyrimidine derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. For example, some pyrrolidine derivatives have shown neuroprotective and anti-inflammatory properties .
Analyse Biochimique
Biochemical Properties
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes, thereby influencing cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes and receptors, and modulating their activity. This compound can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Low to moderate doses of this compound have been found to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . High doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic processes influence the compound’s pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can also bind to plasma proteins, affecting its bioavailability and distribution . The localization and accumulation of this compound in specific tissues and cellular compartments are critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The subcellular distribution is essential for understanding the compound’s mechanism of action and its impact on cellular function and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the hydrazinyl and pyrrolidinyl groups. One common method involves the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include azides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: Similar in structure but with a thieno ring instead of a pyrrolidinyl group.
2-Amino-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.
Uniqueness
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both hydrazinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(12-9(11-7)13-10)14-4-2-3-5-14/h6H,2-5,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZHAYUBVLABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


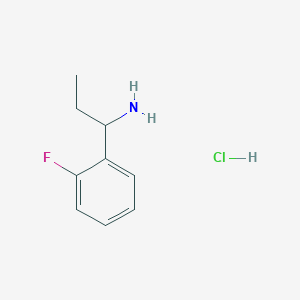
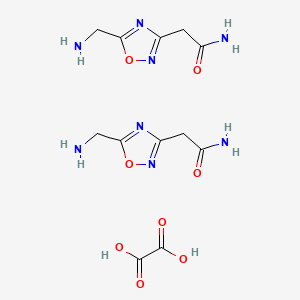
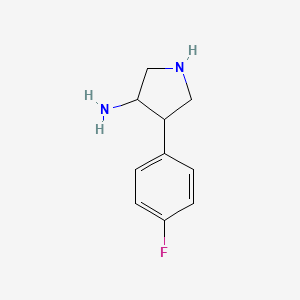
![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)
amine](/img/structure/B1450369.png)


![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
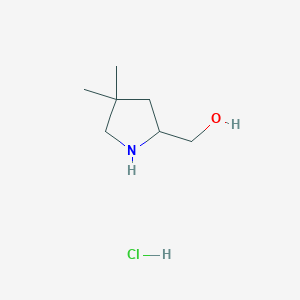

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
